molecular formula C14H16N2O4 B2728242 Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate CAS No. 1207012-65-4

Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate

Cat. No. B2728242
CAS RN: 1207012-65-4
M. Wt: 276.292
InChI Key: FNCKVOVIXMDASH-UHFFFAOYSA-N
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Description

“Ethyl 2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetate” is a chemical compound with the molecular formula C8H13NO3 . It is used as a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidinone ring attached to an ethyl acetate group . The exact structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

As a reagent, “this compound” can participate in various chemical reactions. It is used in the preparation of N-substituted-2-oxopyrrolidinylacetamides . The specifics of these reactions would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental data or predictions from computational chemistry.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking Study

A study by El-Azab et al. (2016) reported on the spectroscopic analysis (FT-IR, FT-Raman, and NMR) of a similar compound, Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, focusing on its molecular structure, MEP, NLO, NBO, and HOMO-LUMO analysis. The study also included molecular docking to suggest inhibitory activity against pyrrole inhibitor with a binding affinity value of -8.3 kcal/mol, indicating potential biological activity El-Azab et al., 2016.

Asymmetric Synthesis for Alkaloid Construction

Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This work underlines the compound's utility in synthesizing complex molecular structures, demonstrating its versatility in organic synthesis Hirai et al., 1992.

Chemoselective Synthesis

Pretto et al. (2019) presented a method for the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, showcasing the compound's role in producing a variety of chemoselective products in moderate to good yields. This highlights the compound's application in creating specific molecular structures with potential biological relevance Pretto et al., 2019.

Antimicrobial Activity of Thiazoles and Their Derivatives

Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, including reactions with Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate. The antimicrobial activities of these newly synthesized products were tested, indicating the compound's potential in contributing to the development of new antimicrobial agents Wardkhan et al., 2008.

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s possible that its effects could be related to its role as a reagent in the synthesis of other compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-20-14(19)13(18)15-10-5-3-6-11(9-10)16-8-4-7-12(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCKVOVIXMDASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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